(E)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide
Description
(E)-N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative characterized by a central α,β-unsaturated carbonyl system. Its structure features:
- Acrylamide backbone: The (E)-configured double bond enhances stability and influences bioactivity.
- Thiophen-2-yl group: An electron-rich heterocyclic moiety contributing to π-π stacking interactions.
- 4-(3-Methoxypyrrolidin-1-yl)phenyl substituent: A substituted phenyl group with a methoxy-pyrrolidine ring, likely improving solubility and target binding.
Purification typically involves column chromatography, with structural confirmation via NMR, MS, and elemental analysis .
Properties
IUPAC Name |
(E)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-22-16-10-11-20(13-16)15-6-4-14(5-7-15)19-18(21)9-8-17-3-2-12-23-17/h2-9,12,16H,10-11,13H2,1H3,(H,19,21)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQFEYVSUQLQMG-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 298.39 g/mol
Structural Features
The compound features:
- A pyrrolidine ring , which contributes to its interaction with biological targets.
- A thiophene moiety , known for its role in enhancing biological activity through various mechanisms.
Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation in various in vitro studies. It acts by inducing apoptosis in tumor cells, potentially through the modulation of apoptotic pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antibacterial and antifungal properties, making it a candidate for further exploration in treating infections.
- Neuroprotective Effects : The presence of the pyrrolidine ring is linked to neuroprotective effects, which may be beneficial in neurodegenerative diseases.
In Vitro and In Vivo Studies
| Study Type | Findings |
|---|---|
| In Vitro | The compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells, with IC values ranging from 10 to 25 µM. |
| In Vivo | Animal studies demonstrated a significant reduction in tumor size when treated with the compound compared to controls, indicating its potential as an antitumor agent. |
Case Study 1: Antitumor Activity in Breast Cancer Models
In a study published in Cancer Research, this compound was tested on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting effective antitumor activity .
Case Study 2: Antimicrobial Efficacy
A separate study investigated the antimicrobial properties of the compound against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that it exhibited significant inhibitory effects at concentrations as low as 15 µg/mL .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural differences among acrylamide derivatives influence physicochemical properties and biological activities. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Acrylamides
Key Observations:
- Thiophene vs. Furan/Pyridine: Thiophene-containing analogs (e.g., DM497, H9) exhibit enhanced antinociceptive or antitumor activity compared to furan derivatives (e.g., DM490 in ) due to improved electron density and binding interactions .
- Pyrrolidine vs. Piperidine/Morpholino: The 3-methoxypyrrolidine group in the target compound may confer better solubility and metabolic stability than morpholino (H9) or piperidine () substituents, which are bulkier .
- Aromatic vs. Heteroaromatic Substitutions : Pyrimidine or triazine rings (e.g., 12s, H9) enhance kinase inhibition, while simpler phenyl groups (e.g., DM497) favor receptor modulation .
Molecular Modeling and Structure-Activity Relationships (SAR)
- Lipophilicity : Thiophene and methoxy groups increase logP values, enhancing membrane permeability ().
- Hydrogen Bonding : The acrylamide carbonyl and pyrrolidine oxygen may form hydrogen bonds with target proteins (e.g., kinases or receptors) .
- Steric Effects : Bulky substituents (e.g., triazine in H9) reduce off-target interactions but may limit bioavailability .
Q & A
Q. What synthetic methodologies are commonly employed to prepare (E)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : The compound can be synthesized via a multi-step route involving: (i) Acrylamide formation : Reacting 3-(thiophen-2-yl)acrylic acid (or its activated ester) with 4-(3-methoxypyrrolidin-1-yl)aniline using coupling agents like EDCI in DMF under inert conditions . (ii) Purification : Column chromatography with solvents such as ethyl acetate/petroleum ether gradients to isolate the (E)-isomer, confirmed by H NMR and C NMR . (iii) Optimization : Adjusting stoichiometry, temperature (e.g., 0–25°C), and solvent polarity to minimize byproducts like (Z)-isomers or unreacted starting materials.
Q. How is the (E)-configuration of the acrylamide moiety confirmed experimentally?
- Methodological Answer : The (E)-configuration is verified using: (i) X-ray crystallography : Single-crystal diffraction data refined via SHELXL (e.g., bond angles and torsional angles between the thiophene and phenyl groups) . (ii) NMR spectroscopy : Coupling constants () between the α- and β-protons of the acrylamide group ( Hz for (E)-isomers) .
Q. What analytical techniques are essential for characterizing the purity and structural integrity of this compound?
- Methodological Answer : (i) High-resolution mass spectrometry (HRMS) : To confirm molecular weight and formula. (ii) Elemental analysis : Validates C, H, N, and S content within ±0.4% deviation . (iii) HPLC with UV detection : Quantifies purity (>98%) using reverse-phase C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can researchers design assays to evaluate the biological activity of this compound against kinase targets (e.g., EGFR mutants)?
- Methodological Answer : (i) In vitro kinase assays : Use recombinant EGFR mutants (e.g., T790M/L858R) with ATP-competitive luminescent assays (e.g., ADP-Glo™) to measure IC values . (ii) Cellular assays : Test antiproliferative effects in NSCLC cell lines (e.g., H1975 for T790M) via MTT assays, comparing potency against wild-type EGFR to assess selectivity . (iii) Structural modeling : Dock the compound into EGFR crystal structures (PDB: 4I22) to predict binding interactions with the methoxypyrrolidine and thiophene moieties .
Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy for acrylamide-based inhibitors?
- Methodological Answer : (i) ADME profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to identify bioavailability limitations . (ii) Pharmacokinetic studies : Measure , , and AUC in rodent models to correlate exposure with efficacy . (iii) Metabolite identification : Use LC-MS/MS to detect inactive metabolites (e.g., oxidation of the thiophene ring) .
Q. How does the methoxypyrrolidine substituent influence the compound’s pharmacokinetic and pharmacodynamic properties?
- Methodological Answer : (i) Lipophilicity : Calculate logP values (e.g., ACD/Percepta) to predict membrane permeability; the methoxy group reduces logP compared to unsubstituted pyrrolidine . (ii) Conformational analysis : NMR or X-ray data show the pyrrolidine ring’s chair conformation enhances steric complementarity with hydrophobic kinase pockets . (iii) Metabolic stability : The 3-methoxy group may resist CYP450-mediated oxidation, improving half-life in vivo .
Q. What experimental approaches identify degradation products or impurities under varying storage conditions?
- Methodological Answer : (i) Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), followed by HPLC-MS to detect degradants (e.g., nitroso impurities from nitrosamine formation) . (ii) Stability-indicating methods : Validate HPLC gradients to resolve degradation peaks from the parent compound . (iii) Elemental analysis : Monitor sulfur content to detect thiophene ring oxidation .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data between enzymatic and cell-based assays?
- Methodological Answer : (i) Cell permeability : Measure intracellular compound levels via LC-MS to confirm target engagement . (ii) Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to identify non-EGFR interactions . (iii) Assay conditions : Optimize ATP concentrations in enzymatic assays to reflect physiological levels (1 mM vs. 10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
